molecular formula C15H13ClO2 B5918008 4-chlorophenyl 3-phenylpropanoate

4-chlorophenyl 3-phenylpropanoate

Cat. No. B5918008
M. Wt: 260.71 g/mol
InChI Key: KYCIZZNPNUORSI-UHFFFAOYSA-N
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Description

4-chlorophenyl 3-phenylpropanoate is a chemical compound that belongs to the family of phenylpropanoids. It is also known as chlorphenpropit and has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been found to have a wide range of biological activities, including antihistaminic, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Chiral Recognition and Sensor Development

  • A study developed new derivatives of 3,4-ethylenedioxythiophene (EDOT) for the selective recognition of DOPA enantiomers, demonstrating potential applications in chiral recognition and sensor development (Dong et al., 2015).

Molecular Structure and Antimicrobial Activity

  • Research on molecules structurally similar to 4-chlorophenyl 3-phenylpropanoate showed their molecular structure and antimicrobial properties, contributing to the understanding of their biological activity (Sivakumar et al., 2021).

Catalysis in Organic Synthesis

  • The use of ethyl 4-chloro-3-oxobutanoate, a compound related to this compound, in a boric acid-catalyzed multi-component reaction highlights its potential in facilitating efficient organic syntheses (Kiyani & Ghorbani, 2015).

Luminescent Properties in Platinum Complexes

  • A study explored the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes using derivatives like 4-chlorophenyl, suggesting potential applications in photophysics and material science (Lai et al., 1999).

Photocatalytic Degradation of Chlorophenols

  • Research on the degradation of chlorophenols like 2-chlorophenol, related to this compound, using copper-doped titanium dioxide under visible light, reveals its potential in environmental remediation (Lin et al., 2018).

Photoactivated Periodate Reaction

  • A study on the degradation of 4-chlorophenol in acidic solution by photoactivated periodate highlights the potential of related compounds in environmental chemistry and pollutant remediation (Chia et al., 2004).

properties

IUPAC Name

(4-chlorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIZZNPNUORSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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